Cytotoxic Activity in 4-Anilinoquinazoline Derivatives
When incorporated into a 4-anilinoquinazoline scaffold, the derivative containing the 4-Bromo-2-fluoroaniline moiety (Compound 8a) exhibited superior cytotoxic activity against A431 human carcinoma cells compared to the clinical kinase inhibitors erlotinib and vandetanib [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.62 µM |
| Comparator Or Baseline | Erlotinib and Vandetanib (positive controls) |
| Quantified Difference | Exhibited the best cytotoxic activity among all synthesized compounds, surpassing both positive controls |
| Conditions | MTT assay on A431 human carcinoma cell line |
Why This Matters
This data demonstrates that the 4-Bromo-2-fluoroaniline fragment can confer greater in vitro potency to a kinase inhibitor scaffold than the fragments found in FDA-approved drugs, making it a high-value starting material for lead optimization.
- [1] Design, Synthesis, Biological Evaluation, and Docking Study of Novel 4-Anilinoquinazolines Derivatives as Anticancer Agents. (2022). Iranian Journal of Chemistry and Chemical Engineering. View Source
